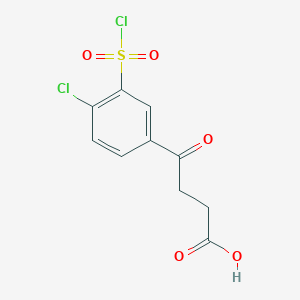
Tert-butyl 3-nitro-4-propylphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-nitro-4-propylphenylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a nitro group, a propyl group, and a tert-butyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-nitro-4-propylphenylcarbamate typically involves the following steps:
Nitration: The nitration of 4-propylphenol to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the organic compound, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-nitro-4-propylphenylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-Amino-4-propyl-phenyl-carbamic acid tert-butyl ester.
Hydrolysis: 3-Nitro-4-propyl-phenyl-carbamic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-nitro-4-propylphenylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-nitro-4-propylphenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The carbamate group can inhibit enzymes by carbamoylation of active site residues, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
(3-Nitro-4-methyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with a methyl group instead of a propyl group.
(3-Nitro-4-ethyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with an ethyl group instead of a propyl group.
(3-Nitro-4-isopropyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
Tert-butyl 3-nitro-4-propylphenylcarbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-(3-nitro-4-propylphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-5-6-10-7-8-11(9-12(10)16(18)19)15-13(17)20-14(2,3)4/h7-9H,5-6H2,1-4H3,(H,15,17) |
InChI Key |
IDMWHCGVDQMWTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-7-fluoro-5,6-dihydro-7H-cyclopenta[d]pyrimidine](/img/structure/B8434613.png)
![5-(4-Nitrophenyl)-1,3-dioxolo[4,5-g]-isochroman](/img/structure/B8434622.png)







![4-(2-[1,2,3]Triazol-1-yl-ethoxymethyl)-phenylamine](/img/structure/B8434670.png)

![5,6-Dihydropyrido[2,3-h]quinazolin-2-amine](/img/structure/B8434692.png)
